molecular formula C8H9FO2 B13946656 2-Fluoro-3-methoxy-5-methylphenol

2-Fluoro-3-methoxy-5-methylphenol

Cat. No.: B13946656
M. Wt: 156.15 g/mol
InChI Key: JRUPKKUMCQAMGW-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-5-methylphenol is a substituted phenol derivative characterized by a fluorine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position on the aromatic ring. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, with ongoing research into its biological interactions .

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

2-fluoro-3-methoxy-5-methylphenol

InChI

InChI=1S/C8H9FO2/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4,10H,1-2H3

InChI Key

JRUPKKUMCQAMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be done by reacting 3-methoxy-5-methylphenol with a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Fluoro-3-methoxy-5-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-5-methylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy and methyl groups influence its solubility and stability, making it suitable for different applications. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Halogen and Substituent Position Variations

Compound Name Molecular Formula Substituent Positions Key Structural Differences Biological Activity/Reactivity Reference
2-Fluoro-3-methoxy-5-methylphenol C₈H₉FO₂ F (2), OCH₃ (3), CH₃ (5) Reference compound Under investigation; predicted antimicrobial activity
3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol C₁₃H₁₀ClFO₂ Cl (3), F (2), OCH₃ (3) Additional chloro group on second phenyl ring Used as a building block in drug discovery; enhanced stability due to Cl
3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol C₁₃H₁₀F₂O₂ F (3, 4'), OCH₃ (3') Bifluorinated system; methoxy at 3' Higher lipophilicity; potential CNS activity
2-Fluoro-5-(4-fluorophenyl)phenol C₁₂H₉F₂O F (2, 4') Dual fluorine; lacks methyl/methoxy Increased reactivity in cross-coupling reactions

Key Findings :

  • Positional Isomerism: Shifting the methoxy group from the 3-position (target compound) to the 3'-position (3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol) alters steric interactions, affecting biological target accessibility .

Functional Group Modifications

Compound Name Molecular Formula Functional Groups Key Differences Applications Reference
(2-Methoxy-5-methylphenyl)methanol C₉H₁₂O₂ -CH₂OH (1), OCH₃ (2), CH₃ (5) Hydroxymethyl instead of phenol -OH Antioxidant activity; less stable than phenolic analogs
5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol C₁₄H₈F₄O₂ -CHO (2), CF₃ (3), F (2) Trifluoromethyl group; formyl substituent Enhanced electrophilicity for nucleophilic additions
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol C₁₄H₁₃ClFNO₂ -NH-CH₂- (linker), Cl (2), F (5) Amino-methyl bridge; chloro substituent Studied for enhanced bioavailability in therapeutics

Key Findings :

  • Hydroxymethyl vs. Phenol: (2-Methoxy-5-methylphenyl)methanol lacks the phenolic -OH, reducing acidity but increasing solubility in non-polar solvents .
  • Electron-Withdrawing Groups: The trifluoromethyl group in 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol significantly lowers pKa, enhancing reactivity in condensation reactions .

Key Findings :

  • Antioxidant vs. Antimicrobial: Methoxy groups correlate with antioxidant activity (e.g., 4-Methoxy-3-methylphenyl)methanol), while fluorine and methyl groups may favor antimicrobial effects .

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